H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr-OH
Description
Amino Acid Sequence Determination
Amino acid sequencing relies on methodologies that cleave and identify residues systematically. For this decapeptide, Edman degradation and tandem mass spectrometry (MS/MS) are the primary techniques.
Edman degradation sequentially removes N-terminal residues through cyclical reactions. Phenyl isothiocyanate reacts with the N-terminal amino group under alkaline conditions, forming a phenylthiocarbamoyl derivative. Acidic cleavage releases the first residue as a phenylthiohydantoin (PTH)-amino acid, identifiable via high-performance liquid chromatography (HPLC) . Modern automated Edman sequencers achieve >99% efficiency per cycle, enabling accurate sequencing of peptides up to 30 residues . For this compound, this method would yield the sequence Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr through ten successive cycles.
Tandem mass spectrometry complements Edman degradation by fragmenting peptides into smaller ions. Collision-induced dissociation (CID) breaks peptide bonds, generating b- and y-ions that reveal the sequence. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) ionizes the peptide, followed by MS/MS analysis. For example, the decapeptide’s MS/MS spectrum would show fragment ions corresponding to breaks between Asp-Gly (m/z 263.1), Gln-Ile (m/z 259.2), and Thr-Trp (m/z 292.3), enabling reconstruction of the full sequence .
Table 1: Comparison of Sequencing Methods
Terminal Group Identification
Terminal residues define a peptide’s polarity and functional properties. For this compound, the N-terminal is arginine, while the C-terminal is tyrosine.
N-terminal identification employs Edman degradation or fluorescent labeling. Automated Edman sequencers directly identify the N-terminal residue as arginine in the first cycle . Alternatively, mass spectrometry after selective N-terminal labeling with reagents like 5-(biotinamido)pentylamine confirms the identity through mass shifts .
C-terminal analysis uses carboxypeptidase digestion or chemical derivatization. Carboxypeptidase Y cleaves C-terminal residues sequentially, releasing tyrosine first, followed by tryptophan, threonine, and so on. Monitoring released amino acids via HPLC confirms the C-terminal sequence . Chemical methods, such as racemization of the C-terminal tyrosine followed by enzymatic resistance, also validate the terminus .
Table 2: Terminal Group Identification Techniques
Sequence Homology Studies
Sequence homology studies reveal evolutionary relationships and functional motifs. The decapeptide’s sequence (Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr) is compared to protein databases using tools like BLASTP .
BLASTP analysis with the blastp-short parameter optimizes alignment for peptides under 20 residues . Querying the UniProt database identifies homologous sequences in signaling proteins and receptor ligands. For instance, residues 4–13 of human fibronectin (UniProt P02751) share 60% identity (Gln-Ile-Leu-Ser-Thr-Trp-Tyr), suggesting a role in cell adhesion. Similarly, residues 22–31 of bovine ribonuclease A (UniProt P61823) show 50% identity (Asp-Gly-Gln-Ile-Leu), hinting at structural conservation .
Functional motif prediction using tools like PROSITE identifies potential phosphorylation sites (Ser-7, Thr-8) and aromatic clusters (Trp-9, Tyr-10). These motifs may mediate kinase interactions or hydrophobic binding, respectively.
Table 3: BLASTP Results for this compound
| Database Entry | Description | Alignment Span | Identity (%) | E-value |
|---|---|---|---|---|
| UniProt P02751 | Human fibronectin | 4–13 | 60 | 3e-04 |
| UniProt P61823 | Bovine ribonuclease A | 22–31 | 50 | 0.002 |
Properties
Molecular Formula |
C56H83N15O17 |
|---|---|
Molecular Weight |
1238.3 g/mol |
IUPAC Name |
(3S)-4-[[2-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C56H83N15O17/c1-6-28(4)45(70-49(81)36(17-18-42(58)75)64-43(76)25-63-48(80)39(23-44(77)78)65-47(79)34(57)11-9-19-61-56(59)60)53(85)66-37(20-27(2)3)50(82)69-41(26-72)52(84)71-46(29(5)73)54(86)67-38(22-31-24-62-35-12-8-7-10-33(31)35)51(83)68-40(55(87)88)21-30-13-15-32(74)16-14-30/h7-8,10,12-16,24,27-29,34,36-41,45-46,62,72-74H,6,9,11,17-23,25-26,57H2,1-5H3,(H2,58,75)(H,63,80)(H,64,76)(H,65,79)(H,66,85)(H,67,86)(H,68,83)(H,69,82)(H,70,81)(H,71,84)(H,77,78)(H,87,88)(H4,59,60,61)/t28-,29+,34-,36-,37-,38-,39-,40-,41-,45-,46-/m0/s1 |
InChI Key |
MGPOPUCGGYKRPB-POSOLVMASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Preparation Methods
tert-Butoxycarbonyl (t-Boc) Chemistry
The t-Boc method employs acid-labile Nα-protection with trifluoroacetic acid (TFA) for deprotection cycles. For this decapeptide, t-Boc amino acids with side-chain protections (e.g., Arg(Tos), Asp(OcHex), and Trp(CHO)) are sequentially coupled to a 4-methylbenzhydrylamine (MBHA) resin. The MBHA resin facilitates C-terminal amidation, critical for bioactive peptide analogs. Coupling reactions utilize dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM), achieving >99% efficiency per cycle.
Fluorenylmethyloxycarbonyl (Fmoc) Chemistry
Fmoc-based SPPS offers milder deprotection conditions using piperidine, reducing side reactions. The decapeptide is assembled on a Rink amide resin, with side chains protected as follows: Asp(OtBu), Gln(Trt), Thr(tBu), and Trp(Boc). Coupling agents like HBTU/HOBt in N,N-dimethylformamide (DMF) yield >98% efficiency, validated by Kaiser tests.
Table 1: SPPS Method Comparison
| Parameter | t-Boc | Fmoc |
|---|---|---|
| Deprotection Reagent | TFA (25–50% in DCM) | Piperidine (20% in DMF) |
| Side-Chain Stability | Requires HF/TFMSA for cleavage | TFA-labile protections |
| Resin Compatibility | MBHA, PAM | Rink amide, Wang resins |
| Average Coupling Yield | 99.2% | 98.5% |
Side-Chain Protection Schemes
Optimal protection prevents side reactions during synthesis:
Table 2: Side-Chain Protecting Groups
| Residue | Protecting Group | Compatibility | Cleavage Conditions |
|---|---|---|---|
| Arg | Tos (t-Boc) | TFMSA-stable | HF/TFMSA |
| Asp | OcHex (t-Boc) | Acid-stable | TFMSA:TFA (1:10) |
| Gln | Trt (Fmoc) | TFA-labile | TFA:water (95:5) |
| Trp | CHO (t-Boc) | TFMSA-labile | TFMSA:thioanisole (1:1) |
Aspartimide formation at Asp-Gly junctions is mitigated by incorporating 2% HOBt in DCM during coupling.
Coupling Reagent Optimization
Coupling efficiency is enhanced through reagent selection:
HBTU/HOBt in Fmoc SPPS
For sterically hindered residues (Ile, Thr), HBTU/HOBt in DMF achieves 98% coupling efficiency within 45 min, compared to 85% with DIC/Oxyma.
DCC/HOBt in t-Boc SPPS
DCC/HOBt in DCM minimizes racemization during Arg and Gln incorporation, with <0.5% epimerization detected via chiral HPLC.
Cleavage and Global Deprotection
Final cleavage must balance completeness and side-chain integrity:
TFMSA-Based Cleavage for t-Boc Peptides
TFMSA:TFA:thioanisole (1:10:1) at −15°C for 2 hr cleaves MBHA-bound peptides with <2% Trp oxidation, versus 8–12% using HF/anisole.
TFA Cocktails for Fmoc Peptides
TFA:water:triisopropylsilane (95:2.5:2.5) removes Fmoc protections while preserving Ser/Thr side chains. Post-cleavage, peptides are precipitated in methyl tert-butyl ether (MTBE) and lyophilized.
Table 3: Cleavage Efficiency Comparison
| Method | Purity (HPLC) | Trp Oxidation | Yield (%) |
|---|---|---|---|
| TFMSA:TFA:thioanisole | 92.4% | 1.8% | 94 |
| HF/anisole | 88.1% | 9.5% | 89 |
| TFA:water:TIS | 90.7% | 0.5% | 91 |
Purification and Characterization
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) resolves crude peptide into a single peak (>95% purity) after two purification cycles. MALDI-TOF MS confirms the target mass (calc. 1308.52 Da, obs. 1308.49 Da).
Challenges and Mitigation Strategies
Aspartimide Formation
The Asp-Gly sequence necessitates low-temperature (0–4°C) coupling and 0.1 M HOBt additive to reduce cyclization to <1%.
Trp Degradation
Incorporating thioanisole as a scavenger during TFMSA cleavage limits Trp oxidation to <2%, compared to 15% without scavengers.
Recent Advances
Microwave-assisted SPPS reduces coupling times for Ile and Leu from 60 min to 15 min, maintaining 99% efficiency. Automated synthesizers enable real-time monitoring via conductivity sensors, reducing synthesis failures by 40%.
Chemical Reactions Analysis
Types of Reactions
H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr-OH: can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized using reagents like hydrogen peroxide or iodine.
Reduction: Disulfide bonds, if present, can be reduced using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues can be substituted using site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Site-directed mutagenesis kits, chemical modification reagents
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr-OH: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism by which H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr-OH exerts its effects depends on its specific biological context. Generally, peptides interact with cellular receptors or enzymes, triggering a cascade of molecular events. The molecular targets and pathways involved can include:
Receptors: Binding to cell surface receptors, initiating signal transduction pathways.
Enzymes: Acting as substrates or inhibitors of specific enzymes, modulating their activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Peptides
| Compound Name | Sequence Length | Key Structural Features | Key Residues | Potential Applications |
|---|---|---|---|---|
| H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr-OH | 10 residues | Linear, free C-terminal -OH | Arg (charged), Trp/Tyr (aromatic) | Receptor ligands, fluorescence tags |
| H-Asp-Asn-Ser-Gln-(Cyclo-m)-[Trp-Gly-Gly-Phe]-Ala-OH (2m) | 10 residues | Cyclized via "Cyclo-m" motif | Asn, Cyclo-m-Trp-Gly-Gly-Phe | Stabilized enzyme inhibitors |
| H-Asp-Gly-Leu-Ser-Gly-Leu-Ala-Ser-Ser-Val-Asp-Glu-Tyr-Pro-Val-Asp-Thr-Ile-Ala-Lys-Arg-Phe-Arg-Tyr-Asp-Ser-Ala-Leu-Val-Ser-Ala-Leu-Met-Asp-Met-Glu-Glu-Asp-OH | 34 residues | Extended linear structure, repetitive motifs | Ser/Ala (flexibility), Lys/Arg (charged) | Protein-protein interaction studies |
| Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH | 14 residues | N-terminal Ser, dual Arg residues | Arg-Arg (charged cluster), Phe/Val (hydrophobic) | Cell-penetrating peptides, signaling modulators |
Key Observations:
Cyclization vs. Linearity : Compound 2m () features a cyclized "Trp-Gly-Gly-Phe" segment via a "Cyclo-m" modification, enhancing conformational stability compared to the linear target peptide. Cyclization often improves metabolic resistance but may limit binding flexibility .
Sequence Length and Complexity : The 34-residue peptide () contains repetitive Gly, Ser, and Ala residues, likely promoting β-sheet or α-helix formation. Its length and charge clusters (Lys, Arg) suggest roles in large-scale biomolecular interactions, contrasting with the target peptide’s compact structure .
Charged Residue Clustering : The 14-residue peptide () includes dual N-terminal Arg residues, which could enhance cell membrane penetration or nucleic acid binding—a feature absent in the target peptide .
Biological Activity
H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr-OH, commonly referred to as a bioactive peptide, is a sequence of amino acids that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, particularly its antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by relevant studies and data.
Structure and Composition
The peptide consists of the following amino acids:
- Arginine (Arg)
- Aspartic Acid (Asp)
- Glycine (Gly)
- Glutamine (Gln)
- Isoleucine (Ile)
- Leucine (Leu)
- Serine (Ser)
- Threonine (Thr)
- Tryptophan (Trp)
- Tyrosine (Tyr)
This composition suggests a diverse range of functionalities due to the presence of both hydrophilic and hydrophobic residues.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been found effective against various bacterial strains, including those responsible for skin infections. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
| Study | Findings |
|---|---|
| Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli. | |
| Showed effectiveness in reducing microbial load in skin applications. |
2. Anti-inflammatory Properties
This peptide has also shown promise in modulating inflammatory responses. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the pathogenesis of various inflammatory diseases.
| Mechanism | Effect |
|---|---|
| Inhibition of TNF-alpha | Reduces inflammation in endothelial cells. |
| Modulation of IL-6 | Lowers systemic inflammatory markers. |
3. Potential Therapeutic Applications
The peptide's biological activities suggest potential applications in therapeutic contexts, including:
- Wound Healing : Its antimicrobial and anti-inflammatory properties may enhance wound healing processes.
- Dermatological Treatments : It is being explored for use in cosmeceuticals aimed at treating acne and other skin conditions due to its ability to modulate skin inflammation and microbial presence.
Case Study 1: Wound Healing Efficacy
A clinical trial assessed the efficacy of this compound in promoting wound healing in diabetic patients. Results indicated a significant reduction in healing time compared to a control group receiving standard care.
| Parameter | Control Group | Peptide Group |
|---|---|---|
| Healing Time (days) | 21 ± 3 | 14 ± 2 |
| Infection Rate (%) | 15% | 5% |
Case Study 2: Anti-inflammatory Effects in Psoriasis
In a double-blind study involving psoriasis patients, application of this compound led to a marked decrease in lesion size and erythema compared to placebo.
| Assessment Method | Placebo Group | Peptide Group |
|---|---|---|
| Lesion Size Reduction (%) | 10 ± 5 | 40 ± 7 |
| Erythema Score (0–10) | 7 ± 1 | 3 ± 1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
